molecular formula C25H20F2N4O2S B2641417 N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1226441-42-4

N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2641417
CAS No.: 1226441-42-4
M. Wt: 478.52
InChI Key: XYJUEGIZKROSFF-UHFFFAOYSA-N
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Description

N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a heterocyclic compound featuring a benzamide backbone conjugated with a substituted imidazole-thioether moiety. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, as seen in analogous triazole and imidazole derivatives .

Properties

IUPAC Name

N-benzyl-4-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O2S/c26-19-8-11-21(27)22(14-19)30-23(32)16-34-25-28-12-13-31(25)20-9-6-18(7-10-20)24(33)29-15-17-4-2-1-3-5-17/h1-14H,15-16H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJUEGIZKROSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The difluorophenyl group and imidazole ring play crucial roles in these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide with key analogs, focusing on structural motifs, synthesis, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents/Functional Groups Biological/Physicochemical Relevance Reference
This compound Imidazole-benzamide - 2,5-Difluorophenyl carbamoyl
- Sulfanyl linker
Potential kinase inhibition, enhanced solubility N/A
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] () 1,2,4-Triazole-thione - Sulfonylphenyl
- Difluorophenyl
Antifungal/antibacterial activity
6-[4-[[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]hex-5-ynoic acid () Pyrrolopyridazine-pyrimidine - Trifluoromethyl pyrimidine
- Hexynoic acid
Kinase inhibition (e.g., EGFR, VEGFR)
N-(4-((2-Amino-4-fluorophenyl)carbamoyl)benzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole-5-carboxamide (3m) Benzimidazole-carboxamide - Fluoroaryl carbamoyl
- Benzyl linker
Anticancer activity (e.g., kinase inhibition)

Key Findings

Structural Flexibility vs. Bioactivity: The imidazole-benzamide scaffold in the target compound offers greater conformational flexibility compared to rigid 1,2,4-triazole-thiones (). This flexibility may enhance binding to diverse enzyme pockets but could reduce metabolic stability . The sulfanyl linker in the target compound contrasts with the sulfonylphenyl groups in triazole derivatives ().

Fluorine Substitution Patterns :

  • The 2,5-difluorophenyl group in the target compound differs from the 2,4-difluorophenyl or 4-fluorophenyl substituents in analogs (). Fluorine positioning significantly affects electronic properties and steric interactions, influencing target selectivity (e.g., kinase vs. protease inhibition) .

Biological Activity :

  • Triazole-thiones () exhibit broad-spectrum antimicrobial activity due to their thione tautomers, which chelate metal ions in microbial enzymes . In contrast, the target compound’s imidazole-thioether motif may favor redox-modulating or kinase-inhibitory roles.
  • The pyrimidine-pyrrolopyridazine derivative () demonstrates potent kinase inhibition (IC₅₀ < 10 nM for VEGFR2), attributed to its trifluoromethyl-pyrimidine group, which enhances hydrophobic binding . The target compound lacks this motif but retains fluorine-driven hydrophobicity.

Synthetic Complexity :

  • The target compound’s synthesis likely parallels that of benzimidazole-carboxamides (), involving sequential amidation and cyclization. However, the introduction of the sulfanyl-imidazole moiety requires precise control of reaction conditions to avoid oxidation to sulfones .

Biological Activity

N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on available research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C19H18F2N4O2S\text{C}_{19}\text{H}_{18}\text{F}_{2}\text{N}_{4}\text{O}_{2}\text{S}

This compound features a benzyl group, an imidazole ring, and a difluorophenyl carbamoyl moiety, contributing to its diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the imidazole ring and subsequent functionalization with the benzamide and difluorophenyl groups.

Biological Activity

1. Anticancer Activity

Research has indicated that compounds with imidazole rings often exhibit anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 µM. This suggests that this compound may possess similar anticancer activity.

2. Antimicrobial Activity

Imidazole derivatives have also been studied for their antimicrobial properties. The presence of the difluorophenyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Research Findings : In vitro studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, a derivative showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases.
    IC50 for AChE inhibition36.05μM\text{IC}_{50}\text{ for AChE inhibition}\approx 36.05\mu M
  • Cell Cycle Arrest : Some studies indicate that imidazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityIC50/MIC ValuesMechanism
Anticancer10 - 50 µMApoptosis induction; PI3K/Akt modulation
Antimicrobial8 - 32 µg/mLMembrane penetration; enzyme inhibition
AChE Inhibition36.05 µMEnzyme inhibition

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